molecular formula C7H10ClN3O B112823 (3-Aminophenyl)uronium chloride CAS No. 59690-88-9

(3-Aminophenyl)uronium chloride

Cat. No. B112823
CAS RN: 59690-88-9
M. Wt: 187.63 g/mol
InChI Key: VTTUKXZEJFCOIL-UHFFFAOYSA-N
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Description

“(3-Aminophenyl)uronium chloride” is an organic compound with the molecular formula C7H9N3O.ClH . It is a mono-constituent substance .

Scientific Research Applications

Electrochemical Technology

  • Electrochemical Surface Finishing and Energy Storage : Research highlights the use of haloaluminate room-temperature ionic liquids (RTILs) in electroplating and energy storage technologies. These materials offer new insights into electrochemical processes, potentially including the manipulation of compounds like (3-Aminophenyl)uronium chloride for surface finishing and energy storage applications (Tsuda, Stafford, & Hussey, 2017).

Water Treatment

  • Electrochemical Water Treatment : Electrochemical processes are extensively explored for removing organic and inorganic contaminants from water, using various electrolyte solutions. This research identifies the role of electrolytes in treating contaminated water, which could extend to the manipulation of (3-Aminophenyl)uronium chloride in similar applications (Radjenovic & Sedlak, 2015).

Analytical Chemistry

  • Chiral Derivatizing Agents : Amino acids and amino acid amides are used as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents for liquid chromatography, highlighting a potential area where (3-Aminophenyl)uronium chloride could be applied in the synthesis of chiral compounds for analytical purposes (Batra & Bhushan, 2014).

Agricultural and Environmental Sciences

  • Rumen Fermentation Manipulation : Research on natural plant products, including essential oils and saponins, for manipulating rumen fermentation indicates a broader interest in chemical compounds affecting biological processes, suggesting a potential research angle for (3-Aminophenyl)uronium chloride in agricultural applications (Hart et al., 2008).

Material Science

  • Coupling Agents for Bonding Materials : Aryl diazonium salts are explored as coupling agents for bonding polymers, biomacromolecules, and nanoparticles to surfaces. This application underscores the relevance of compounds like (3-Aminophenyl)uronium chloride in creating advanced materials through surface modification techniques (Mahouche-Chergui et al., 2011).

Safety And Hazards

“(3-Aminophenyl)uronium chloride” is classified with the signal word “Warning” and the hazard statement “H319: Causes serious eye irritation” according to the European Chemicals Agency (ECHA) .

properties

IUPAC Name

(3-aminophenyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-5-2-1-3-6(4-5)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTUKXZEJFCOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069348
Record name (3-Aminophenyl)uronium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminophenyl)uronium chloride

CAS RN

59690-88-9
Record name Urea, N-(3-aminophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59690-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(3-aminophenyl)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(3-aminophenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3-Aminophenyl)uronium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminophenyl)uronium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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